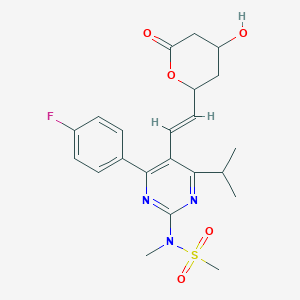

ent-Rosuvastatin Lactone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H26FN3O5S |

|---|---|

Molecular Weight |

463.5 g/mol |

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+ |

InChI Key |

SOEGVMSNJOCVHT-MDZDMXLPSA-N |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Pictograms |

Irritant |

Synonyms |

rosuvastatin lactone |

Origin of Product |

United States |

Stereochemical Considerations of Ent Rosuvastatin Lactone

Absolute Configuration Determination Methodologies

Establishing the absolute configuration of a chiral molecule like ent-Rosuvastatin Lactone is a cornerstone of stereochemical analysis. Various spectroscopic and analytical methods are utilized to unambiguously assign the spatial arrangement of its stereocenters.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Lactones

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral compounds in solution. nih.govencyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is highly sensitive to the molecule's three-dimensional structure. nih.govresearchgate.net For a molecule to be ECD active, it must contain a chromophore in a chiral environment. researchgate.net

The lactone ring within this compound, particularly in conjugation with the ethenyl group, acts as a chromophore. The ECD spectrum arises from the electronic transitions within this twisted chromophoric system. nih.gov The sign and intensity of the observed Cotton effects in the ECD spectrum are directly related to the stereochemistry.

The process involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum, typically generated using time-dependent density functional theory (TDDFT). nih.gov A close match between the experimental and calculated spectra for a specific enantiomer allows for a reliable assignment of the absolute configuration. nih.gov This computational approach can quantify the contributions of different conformers and the interactions between multiple chromophores, making it a robust tool for complex chiral molecules. nih.gov

X-ray Crystallography for Solid-State Stereochemical Elucidation

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute stereochemistry. This technique requires the sample to be in the form of a single, high-quality crystal. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, creating a unique diffraction pattern.

Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of all atoms, bond lengths, and bond angles. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration without ambiguity.

While specific crystallographic data for this compound is not widely published, the methodology has been applied to various intermediates and derivatives of rosuvastatin (B1679574). scispace.comgoogle.com For instance, powder X-ray diffraction (PXRD) has been used to characterize the amorphous and crystalline forms of rosuvastatin calcium and its acetonide intermediate. scispace.comnih.gov Should a suitable single crystal of this compound be produced, X-ray crystallography would provide an unambiguous elucidation of its solid-state conformation and absolute configuration.

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) is another chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. kurouskilab.com VCD provides detailed information about the stereochemical structure of chiral molecules in solution. nih.govuco.es Like ECD, VCD spectra for enantiomers are mirror images, being equal in intensity but opposite in sign, while their standard infrared (IR) absorption spectra are identical. kurouskilab.com

VCD is particularly useful for molecules with multiple chiral centers and conformational flexibility. nih.gov The analysis of VCD spectra is typically supported by quantum chemical calculations, which can predict the VCD spectrum for a given absolute configuration. kurouskilab.comnih.gov The comparison between the experimental and calculated spectra allows for the assignment of the absolute configuration. uco.es Studies on other chiral lactones have demonstrated VCD's sensitivity to the conformational landscape and its utility in identifying key vibrational features associated with specific stereostructures. nih.govnih.gov This makes VCD a highly valuable tool for the stereochemical characterization of this compound.

Enantiomeric Purity Assessment Techniques

Ensuring the enantiomeric purity of a single-enantiomer pharmaceutical compound is a critical quality control measure. The presence of the undesired enantiomer can have different pharmacological effects. Therefore, sensitive and accurate analytical methods are required to detect and quantify the enantiomeric counterpart.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric purity of chiral drugs. chromatographyonline.com The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.

For the separation of rosuvastatin and its enantiomer, polysaccharide-based CSPs are commonly employed. ijpda.orggoogle.com Methods have been developed using columns such as CHIRALPAK IB and CHIRALPAK IC under normal-phase conditions. ijpda.orggoogle.comneliti.com These methods are capable of effectively resolving the enantiomer from the main compound and other related impurities, with reported resolution factors greater than 2.0. ijpda.orgneliti.com The sensitivity of these methods allows for the detection and quantification of the enantiomer at very low levels, often below 0.15% of the main drug substance. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase | CHIRALPAK IB (250 x 4.6mm, 5µm) ijpda.orgneliti.com | CHIRALPAK IC (250 x 4.6mm, 5µm) google.com |

| Mobile Phase | n-heptane, 2-propanol, trifluoroacetic acid (85:15:0.1 v/v/v) ijpda.orgneliti.com | n-hexane, ethanol (B145695), isopropanol, trifluoroacetic acid (800:40:160:1 v/v/v/v) google.com |

| Flow Rate | Not Specified | 0.3 - 2.0 mL/min google.com |

| Detection | UV (Wavelength not specified) | UV (220-280 nm) google.com |

| Resolution (Rs) | > 2.0 between Rosuvastatin and enantiomer ijpda.orgneliti.com | Not Specified |

| LOD/LOQ (Enantiomer) | 0.07 µg/mL / 0.2 µg/mL ijpda.orgneliti.com | Not Specified |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher speed, reduced organic solvent consumption, and unique selectivity. mdpi.comnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol. nih.gov

SFC has been successfully applied to the chiral separation of rosuvastatin enantiomers and diastereomers. kcl.ac.ukwaters.com Using a cellulose-based chiral column, baseline resolution (Rs > 2.0) between the enantiomers can be achieved in a very short analysis time. kcl.ac.ukwaters.com The technique has demonstrated the ability to resolve diastereomers with a high degree of purity, for example, achieving a diastereomeric ratio of 98.7:1.3. waters.com The high efficiency and speed of SFC make it an attractive method for high-throughput screening and quality control in drug discovery and development. nih.gov

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | ACQUITY UPC² Trefoil CEL1, 2.5 µm kcl.ac.uk |

| Mobile Phase | CO₂ with a mixed alcohol co-solvent and a basic additive kcl.ac.ukwaters.com |

| Detection | Mass Spectrometry (m/z = 482.2 Da for enantiomers) waters.com |

| Resolution (Rs) | > 2.0 (approx. 4.5) between enantiomers kcl.ac.uk |

| Purity Achieved | Diastereomeric ratio of 98.7:1.3 (%de = 96.2%) waters.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. However, in a standard achiral solvent, the NMR spectra of enantiomers like Rosuvastatin Lactone and this compound are identical. To distinguish between them, chiral derivatizing agents (CDAs) can be employed. nih.gov

The principle behind this technique involves the reaction of the chiral analyte, in this case, this compound, with an enantiomerically pure CDA. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical and chemical properties and, crucially, will exhibit distinct NMR spectra. nih.gov

For this compound, the hydroxyl group on the lactone ring serves as a reactive site for esterification with a suitable chiral derivatizing agent. Commonly used CDAs for chiral alcohols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), MαNP acid (2-methoxy-α-(2-naphthyl)acetic acid), and MPA (2-methoxy-2-phenylacetic acid).

The process would involve:

Reacting a sample containing this compound with an enantiomerically pure CDA, for instance, (R)-MTPA.

This reaction would produce a diastereomeric ester.

The ¹H or ¹⁹F NMR spectrum of this new product is then recorded. The signals corresponding to the protons or fluorine atoms near the newly formed diastereomeric center will show different chemical shifts compared to the diastereomer formed from Rosuvastatin Lactone and the same CDA.

The differences in the chemical shifts (Δδ) of the corresponding signals in the two diastereomers can be used to determine the enantiomeric purity of a sample. Furthermore, by analyzing the anisotropic effects of the CDA's aromatic ring on the chemical shifts of the substrate's protons, it is often possible to determine the absolute configuration of the original chiral center.

Table 1: Potential Chiral Derivatizing Agents for NMR Analysis of this compound

| Chiral Derivatizing Agent (CDA) | Reactive Functional Group on this compound | Resulting Product | Potential NMR Nuclei for Analysis |

| (R)- or (S)-Mosher's acid (MTPA) | Hydroxyl | Diastereomeric esters | ¹H, ¹⁹F, ¹³C |

| (R)- or (S)-MαNP acid | Hydroxyl | Diastereomeric esters | ¹H, ¹³C |

| (R)- or (S)-MPA | Hydroxyl | Diastereomeric esters | ¹H, ¹³C |

Stereoisomeric Relationship to Rosuvastatin and its Related Lactone Forms

Rosuvastatin has two chiral centers in its 3,5-dihydroxy heptenoic acid side chain, specifically at the C3 and C5 positions. The therapeutically active form of Rosuvastatin has the (3R, 5S) configuration. google.com The corresponding lactone form, Rosuvastatin Lactone, is formed through intramolecular esterification and retains these chiral centers, being designated as (2S, 4R)-lactone (systematic IUPAC naming conventions for the lactone ring may alter the R/S designation of the chiral centers compared to the open-chain acid form).

This compound is the enantiomer of Rosuvastatin Lactone. This means that it has the opposite configuration at all chiral centers. Therefore, this compound possesses the (3S, 5R) configuration in its open-chain precursor and the corresponding opposite configuration in the lactone ring.

In addition to the enantiomeric relationship, diastereomers of Rosuvastatin and its lactone also exist. These are stereoisomers that are not mirror images of each other. The other possible diastereomers of Rosuvastatin have (3R, 5R) and (3S, 5S) configurations. google.com These can also exist in their respective lactone forms.

The separation and identification of these various stereoisomers are critical in the pharmaceutical industry to ensure the purity and efficacy of the drug product. Chiral High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose, often utilizing chiral stationary phases like cellulose-based columns to achieve resolution between the different stereoisomers. ijpda.orgnih.gov

Table 2: Stereoisomers of Rosuvastatin and their Lactone Forms

| Stereoisomer Name | Configuration (Heptenoic Acid Chain) | Lactone Form | Relationship to Rosuvastatin |

| Rosuvastatin | (3R, 5S) | Rosuvastatin Lactone | Active Pharmaceutical Ingredient |

| ent-Rosuvastatin | (3S, 5R) | This compound | Enantiomer |

| Diastereomer 1 | (3R, 5R) | (3R, 5R)-Rosuvastatin Lactone | Diastereomer |

| Diastereomer 2 | (3S, 5S) | (3S, 5S)-Rosuvastatin Lactone | Diastereomer |

Synthetic Methodologies for Ent Rosuvastatin Lactone and Its Precursors

Enantioselective Synthetic Routes

The creation of the specific stereocenters in ent-Rosuvastatin Lactone is the cornerstone of its synthesis. Enantioselective strategies are paramount to avoid the formation of undesired diastereomers and to ensure high purity of the final product. These routes can be broadly categorized into those using asymmetric catalysis, chiral auxiliaries, or enzyme-based protocols.

Asymmetric catalysis utilizes chiral catalysts to stereoselectively create the chiral centers of the target molecule. In the context of statin synthesis, this often involves the construction of the syn-1,3-diol moiety on the side chain.

One notable strategy involves a Keck-type enantioselective allylation to establish a key stereocenter. researchgate.net For instance, the synthesis of the rosuvastatin (B1679574) side-chain has been achieved starting from chloroacetaldehyde, which undergoes an asymmetric allylation with allyltributylstannane. researchgate.net This reaction sets the (5R)-stereocenter. Following this, a diastereoselective epoxidation of the resulting homoallylic alcohol, for example using a vanadium catalyst like VO(acac)₂, establishes the requisite (3R)-chirality, leading to the syn-diol precursor. researchgate.net

The effectiveness of different catalysts and conditions has been investigated to optimize stereoselectivity. While various chiral ligands and metal catalysts have been screened, the combination of specific catalysts with optimized reaction conditions, such as substrate concentration, is crucial for achieving high diastereomeric ratios (d.r.). researchgate.net

Table 1: Optimization of Diastereoselective Epoxidation of (S)-1-chloropent-4-en-2-ol

| Entry | Oxidant | Substrate Conc. (M) | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| 1 | TBHP | 1.0 | 5:2 | 69 |

| 2 | CHP | 1.0 | 2:1 | 65 |

| 3 | UHP | 1.0 | No reaction | - |

| 4 | Sodium Perborate | 1.0 | No reaction | - |

| 5 | TBHP | 0.5 | 2.5:1 | 71 |

| 6 | TBHP | 0.1 | 3:1 | 73 |

Data sourced from a study on the synthesis of Rosuvastatin calcium. researchgate.net TBHP: tert-Butyl hydroperoxide; CHP: Cumene hydroperoxide; UHP: Urea hydrogen peroxide.

Another advanced approach employs organocatalysis in cascade reactions to construct complex cyclic structures, which can be precursors to lactone derivatives. rsc.org While not directly applied to this compound in the cited research, these methods highlight the potential of organocatalysis in synthesizing chiral lactones with high enantioselectivity. rsc.orgrsc.org

Chiral auxiliary-based synthesis is a classical and effective method for controlling stereochemistry. This approach involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate. The auxiliary directs the stereochemical course of a reaction and is subsequently removed.

Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org For example, pseudoephedrine can be used to form an amide with a carboxylic acid. The subsequent alkylation of the enolate derived from this amide proceeds with high diastereoselectivity, controlled by the chiral scaffold of the auxiliary. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved to reveal the chiral product.

In the broader context of statin synthesis, chiral auxiliaries have been employed to construct the side-chain. For example, the synthesis of a key intermediate for atorvastatin (B1662188) utilized a chiral auxiliary to control the stereochemistry of an aldol (B89426) reaction. While specific examples detailing the use of chiral auxiliaries for this compound are less common in recent literature, which often favors catalytic methods, the principles remain a viable synthetic strategy.

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions. This hybrid approach is particularly powerful for producing the chiral intermediates required for statin synthesis.

A prominent example is the use of deoxyribose-5-phosphate aldolase (B8822740) (DERA) to synthesize key precursors for the statin side chain. researchgate.netnih.gov DERA enzymes can catalyze a tandem aldol reaction, starting from simple two-carbon molecules like acetaldehyde (B116499) and chloroacetaldehyde, to form a six-carbon lactol intermediate with two newly created stereocenters. researchgate.netnih.govgoogle.com This enzymatic reaction sets the stereochemistry with exceptionally high enantiomeric excess (>99.9% ee) and good diastereomeric excess (96.6% de). researchgate.netnih.gov The resulting lactol can then be chemically oxidized to the more stable lactone, a versatile intermediate for both atorvastatin and rosuvastatin synthesis. researchgate.netresearchgate.net

Significant process optimization has made this chemoenzymatic route commercially attractive. Researchers have improved volumetric productivity nearly 400-fold and reduced the required enzyme load by 10-fold through the discovery of more active DERA variants and optimization of reaction conditions to overcome substrate inhibition. researchgate.netnih.gov Other enzymes, such as alcohol dehydrogenases (ADHs) and hydrolases, are also used in chemoenzymatic routes to produce key chiral building blocks like (S)-4-chloro-3-hydroxybutanoate, an intermediate for rosuvastatin. researchgate.netacs.org

Table 2: Performance of DERA-Catalyzed Aldol Reaction for Statin Intermediate Synthesis

| Parameter | Result |

|---|---|

| Enzyme | Deoxyribose-5-phosphate aldolase (DERA) |

| Reaction | One-pot tandem aldol reaction |

| Stereoselectivity | >99.9% enantiomeric excess, 96.6% diastereomeric excess |

| Productivity | 30.6 g/liter per hour |

| Catalyst Load | 2.0 wt % DERA |

Data sourced from a study on a scalable, aldolase-catalyzed process. researchgate.netnih.gov

Chiral Auxiliary Approaches

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. For statins like Rosuvastatin, and by extension its enantiomer, a common retrosynthetic strategy involves disconnecting the molecule at the alkene bond of the heptenoate side chain. researchgate.netthieme-connect.com

This leads to two primary fragments:

A chiral aldehyde containing the protected syn-1,3-diol moiety, such as (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-formyltetrahydro-2H-pyran-2-one. nih.govthieme-connect.com

A phosphonium (B103445) ylide derived from the pyrimidine (B1678525) heterocycle. researchgate.net

The forward synthesis then involves coupling these two fragments via a Wittig-type olefination, which typically establishes the desired (E)-stereochemistry of the double bond. nih.govscirp.org Subsequent deprotection of the silyl (B83357) ether and hydrolysis of the lactone would yield the final active compound. nih.gov

This retrosynthetic approach is advantageous because it allows for the separate, controlled synthesis of the complex pyrimidine core and the stereochemically rich side chain. The chiral side-chain aldehyde itself can be further disconnected, with retrosynthetic analyses pointing to precursors like (S)-homoallylic alcohol or those derivable from a chiral pool or enzymatic resolution. researchgate.netrsc.org

Key Intermediate Synthesis and Derivatization

The success of the total synthesis relies heavily on the efficient preparation of key intermediates in high purity. For this compound, this includes the stereodefined pyrimidine heterocycle.

The pyrimidine core of rosuvastatin is a complex, substituted heterocycle. Its synthesis is a multi-step process that begins with simpler starting materials. One patented method describes the synthesis starting from fluorobenzaldehyde, methyl isobutyrylacetate, and urea. google.com These components undergo a condensation reaction to form a dihydropyrimidinone intermediate. google.com

This intermediate is then subjected to a series of transformations, including oxidation, reduction, and substitution reactions, to install the necessary functional groups, such as the N-methylmethanesulfonamide group. google.com An improved synthesis of the pyrimidine core has also been reported as part of a total synthesis of rosuvastatin, highlighting ongoing efforts to refine these routes. rsc.org

A key step in many industrial syntheses is the preparation of the phosphonium salt of the pyrimidine heterocycle, which is required for the Wittig reaction. scirp.org This often involves the synthesis of a hydroxymethyl pyrimidine intermediate, which is then converted to a halomethyl derivative (e.g., bromomethyl) before reacting with a phosphine, such as triphenylphosphine, to generate the corresponding ylide precursor. google.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Rosuvastatin Lactone |

| Rosuvastatin |

| Atorvastatin |

| Chloroacetaldehyde |

| Allyltributylstannane |

| VO(acac)₂ (Vanadyl acetylacetonate) |

| (S)-1-chloropent-4-en-2-ol |

| tert-Butyl hydroperoxide (TBHP) |

| Cumene hydroperoxide (CHP) |

| Urea hydrogen peroxide (UHP) |

| Sodium Perborate |

| Oxazolidinone |

| Pseudoephedrine |

| Camphorsultam |

| Deoxyribose-5-phosphate aldolase (DERA) |

| Acetaldehyde |

| (S)-4-chloro-3-hydroxybutanoate |

| (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-formyltetrahydro-2H-pyran-2-one |

| Fluorobenzaldehyde |

| Methyl isobutyrylacetate |

| Urea |

| Dihydropyrimidinone |

| N-methylmethanesulfonamide |

Chiral Heptenoic Acid Side Chain Construction (or its lactone precursor)

The synthesis of the chiral dihydroxyheptenoic acid side chain, a critical component for the biological activity of statins, can be approached through various stereoselective strategies. thieme-connect.com A prominent method involves the use of a lactonized side chain precursor, which simplifies the synthetic route and subsequent purification steps. thieme-connect.comnih.govscribd.com

However, studies have revealed challenges associated with this lactone pathway. The acidity of the hydrogen atoms at the C-3 position of the tetrahydropyran-2-one ring can facilitate the elimination of the silyl protecting group and lead to the decomposition of the pyranone core, complicating subsequent chemical transformations. researchgate.net An alternative and successful strategy involves using the related lactol intermediate, which circumvents the stability issues encountered with the lactone core during certain synthetic manipulations. researchgate.net

Other synthetic strategies for constructing the chiral side chain have also been developed. One such approach employs a catalytic enantioselective allylation to establish the 5R-stereocenter, followed by a vanadium-catalyzed syn-diastereoselective epoxidation to create the desired stereochemistry. researchgate.net Biocatalytic routes offer a powerful alternative for constructing the chiral side chain. A notable example is the use of the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA), which catalyzes a one-pot tandem aldol reaction. nih.gov This enzymatic process can form a key 6-carbon intermediate with two correctly configured stereogenic centers (enantiomeric excess >99.9% and diastereomeric excess of 96.6%) from simple 2-carbon starting materials. This intermediate is then chemically converted to precursors suitable for rosuvastatin synthesis. nih.gov

Wittig Reaction and Olefination Strategies for Carbon-Carbon Bond Formation

The Wittig reaction is a cornerstone of synthetic organic chemistry for creating carbon-carbon double bonds and is frequently the key step in coupling the chiral side chain with the heterocyclic core in the synthesis of rosuvastatin. thieme-connect.comresearchgate.netmasterorganicchemistry.com This olefination strategy typically involves the reaction of a phosphorus ylide, derived from a phosphonium salt of the pyrimidine heterocycle, with a chiral aldehyde, such as the lactone precursor (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde. nih.govscribd.comresearchgate.net The reaction results in the formation of the full carbon skeleton of the target molecule, which can then be further processed to yield the final product. researchgate.net

The efficiency and stereoselectivity of the Wittig reaction are highly dependent on the reaction conditions, including the choice of base and solvent. Research has explored various conditions to optimize the yield and the ratio of E/Z isomers, with the E-isomer being the desired product for rosuvastatin.

Table 1: Conditions for Wittig Coupling of Lactonized Side Chain

Data sourced from a study on the lactone pathway to statins utilizing the Wittig reaction. researchgate.net

In addition to traditional solution-phase reactions, which often use solvents like dimethyl sulfoxide (B87167) (DMSO), greener alternatives such as mechanochemical liquid-assisted grinding have been developed. scirp.org This approach minimizes solvent use and can lead to high conversion rates and good stereoselectivity, as demonstrated in the synthesis of a key rosuvastatin intermediate. scirp.orgresearchgate.net

Table 2: Base Screening for Mechanochemical Wittig Reaction

Data from a study on the mechanochemical synthesis of rosuvastatin intermediates. researchgate.net

These findings illustrate that careful selection of reagents and reaction conditions is crucial for maximizing the efficiency of the Wittig olefination in the synthesis of rosuvastatin and its lactone precursors. researchgate.netresearchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical manufacturing is essential for minimizing environmental impact and improving process efficiency. europeanpharmaceuticalreview.com In the context of this compound synthesis, these principles are manifested through the development of mechanochemical methods, the use of biocatalysis, and strategic solvent selection to reduce waste. nih.govscirp.orgscirp.org A key metric used to evaluate the "greenness" of a process is the Environmental Factor (E-factor), which quantifies the amount of waste generated per kilogram of product. scirp.org

Mechanochemistry, particularly ball-milling, offers a sustainable alternative to traditional solvent-heavy synthetic methods. scirp.orgscirp.org A liquid-assisted grinding approach has been successfully applied to the Wittig reaction for synthesizing a key intermediate of rosuvastatin. scirp.org This method drastically reduces the need for bulk organic solvents like DMSO and toluene (B28343), which are common in conventional industrial processes. scirp.orgscirp.org

The environmental benefits of this approach are clearly demonstrated by comparing the E-factor of the mechanochemical process with that of the traditional solution-phase method. The traditional route has an E-factor of approximately 9.2, largely due to the significant quantities of solvents used during the reaction and workup. researchgate.netscirp.org In contrast, the mechanochemical route, which uses only a minimal amount of ethanol (B145695) for product isolation, achieves a much lower E-factor of about 2.3. researchgate.netscirp.org This represents a four-fold reduction in waste generation, highlighting the potential of mechanochemistry to create more sustainable pharmaceutical manufacturing processes. scirp.orgscirp.org

Table 3: E-Factor Comparison: Traditional vs. Mechanochemical Wittig Reaction

Data adapted from studies on mechanochemical synthesis of rosuvastatin intermediates. researchgate.netscirp.org

Biocatalysis provides a powerful green alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions, which reduces the need for protecting groups and minimizes waste. researchgate.netacs.org In the synthesis of statin precursors, enzymes like 2-deoxy-D-ribose-5-phosphate aldolase (DERA) and various alcohol dehydrogenases (ADHs) play a significant role. nih.govresearchgate.net DERA, for instance, can catalyze the stereoselective formation of the chiral side-chain intermediate from simple aldehydes. nih.govmdpi.com

A major challenge in applying enzymes on an industrial scale is their cost and stability. mdpi.com Enzyme immobilization is a key strategy to overcome these limitations, as it enhances enzyme stability, allows for easy separation from the reaction mixture, and enables reuse over multiple cycles. mdpi.comrsc.org Various materials have been investigated as supports for enzyme immobilization in statin synthesis.

Table 4: Enzyme Immobilization for Statin Precursor Synthesis

Data from various studies on biocatalytic synthesis and enzyme immobilization. researchgate.netmdpi.commdpi.comrsc.orgnih.gov

Immobilization on magnetic nanoparticles, for example, not only improved the stability of DERA but also resulted in hyperactivation, where the immobilized enzyme showed higher activity than the free enzyme. mdpi.comrsc.org Similarly, using mesoporous silica (B1680970) foam as a carrier led to significant improvements in enzyme stability and activity. mdpi.comnih.gov These biocatalytic and immobilization techniques represent a significant step towards more sustainable and economically viable production methods for key statin intermediates. researchgate.netmdpi.com

The E-factor is a practical tool for quantifying waste and highlights the impact of solvent use. scirp.org As seen in the Wittig reaction for a rosuvastatin intermediate, a traditional process using large volumes of DMSO and toluene generates four times more waste than a mechanochemical alternative that largely avoids solvents. researchgate.netscirp.org The high E-factor of the conventional method is primarily due to these solvents, which are often difficult to recycle, especially when used in mixtures. scirp.orggoogle.com

Efforts to implement greener solvent strategies include:

Replacing Hazardous Solvents: There is a push to substitute solvents like acetonitrile (B52724) and methanol (B129727), which have toxicity and disposal issues, with more environmentally benign options like ethanol. japsonline.com Ethanol is less toxic and more biodegradable, and while it can generate higher backpressure in HPLC systems due to its viscosity, this can often be managed by adjusting other parameters like temperature. japsonline.com

Process Intensification: Adopting technologies like mechanochemistry or flow chemistry can significantly reduce or eliminate the need for solvents as a reaction medium. scirp.orgsci-hub.se

Solvent Recycling: Designing processes that use single solvents rather than complex mixtures facilitates recovery and recycling, although this practice requires careful management to avoid cross-contamination. europeanpharmaceuticalreview.comgoogle.com

By focusing on these strategies, the synthesis of this compound can be made more sustainable, reducing both its environmental footprint and production costs. scirp.orggoogle.com

Biocatalytic Transformations and Enzyme Immobilization

Chiral Resolution Techniques for Enantiomer Separation

The therapeutic form of rosuvastatin is the (3R,5S) diastereomer. waters.com The separation of this desired isomer from its enantiomer, (3S,5R)-rosuvastatin (ent-rosuvastatin), and other diastereomers is a critical analytical requirement to ensure the purity and efficacy of the final active pharmaceutical ingredient. waters.comijpda.org High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for this enantiomeric resolution. ijpda.orgneliti.comnih.gov

The development of a robust chiral HPLC method involves optimizing the stationary phase, mobile phase composition, and detection parameters to achieve adequate separation (resolution > 2.0) between the enantiomers and any impurities. waters.comijpda.org Several types of polysaccharide-based CSPs have proven effective for this separation.

Table 5: Chiral HPLC and UPC² Methods for Rosuvastatin Enantiomer Separation

Data compiled from various sources on chiral separation methods for rosuvastatin. waters.comijpda.orgnih.govgoogle.com

The mobile phase typically consists of an alkane (like n-heptane or n-hexane), an alcohol modifier (such as 2-propanol), and a small amount of an acidic additive (like trifluoroacetic acid) to improve peak shape and resolution. ijpda.orgnih.gov More advanced techniques like Ultra-Performance Convergence Chromatography (UPC²), which uses compressed CO₂ as the primary mobile phase, have been shown to offer significant advantages, including shorter analysis times and increased separation efficiency. waters.com These validated analytical methods are essential for quality control throughout the manufacturing process of rosuvastatin. neliti.comnih.gov

Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and industrially significant method for resolving racemic mixtures of acidic or basic compounds. wikipedia.orgresearchgate.net The process involves reacting a racemic acid or base with an enantiomerically pure resolving agent (a base or acid, respectively) to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org

In the context of rosuvastatin synthesis, this method can be applied to resolve racemic intermediates. A patented process describes the resolution of a racemic carboxylic acid precursor, (4E)-5-{4-(4-flurophenyl)-6-isopropyl-2-[methyl (methylsulfonyl)amino] pyrimidin-5-yl}-3-hydroxy-4-pentenoic acid, which is a key intermediate in the synthesis. google.com The resolution is achieved by forming a diastereomeric salt with a chiral amine, specifically (R)-1-phenylethylamine. google.comgoogle.com

The process involves treating the racemic acid with the chiral amine in an alcoholic solvent, such as ethanol, which leads to the precipitation of one of the diastereomeric salts. google.com Subsequent recrystallization from a solvent mixture, like acetone (B3395972) and methanol, enhances the diastereomeric purity. google.comgoogle.com After separation, the desired enantiomer is recovered by neutralizing the salt. google.com This enantiomerically pure acid can then be processed further to obtain the target stereoisomer of rosuvastatin or its corresponding lactone.

Table 1: Diastereomeric Salt Crystallization of a Rosuvastatin Precursor

| Step | Reagents and Solvents | Process Description | Reference |

|---|---|---|---|

| Salt Formation |

- Racemic precursor acid (Formula X)

| The racemic acid is treated with the chiral amine in ethanol. The mixture is heated to achieve dissolution and then cooled, allowing the less soluble diastereomeric salt to crystallize. | [ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGedOyi9f5gfmJlJokh_HbfOY1qEIF7QAb6XTewuQf9UYEuxtUcfD5R3ZxQwy1gRuIxZOHgPlpb2kKUmxiyaUbP8pEgRepz4ZoZIDuf5K0tGbdtaRxnIQgqCVO7D4Aq7QUK4bnoIWMIX_EXZjemSQ%3D%3D)] |

| Purification | - Methanol-acetone mixture (1:4 v/v) | The isolated salt is recrystallized from a methanol-acetone mixture to improve its purity. The solid is filtered and dried. | [ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGedOyi9f5gfmJlJokh_HbfOY1qEIF7QAb6XTewuQf9UYEuxtUcfD5R3ZxQwy1gRuIxZOHgPlpb2kKUmxiyaUbP8pEgRepz4ZoZIDuf5K0tGbdtaRxnIQgqCVO7D4Aq7QUK4bnoIWMIX_EXZjemSQ%3D%3D)] |

| Neutralization | - Aqueous sodium hydroxide (B78521) solution - Methanol | The purified diastereomeric salt is treated with an aqueous base to break the salt and liberate the enantiomerically pure carboxylic acid. | [ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGedOyi9f5gfmJlJokh_HbfOY1qEIF7QAb6XTewuQf9UYEuxtUcfD5R3ZxQwy1gRuIxZOHgPlpb2kKUmxiyaUbP8pEgRepz4ZoZIDuf5K0tGbdtaRxnIQgqCVO7D4Aq7QUK4bnoIWMIX_EXZjemSQ%3D%3D)] |

Chiral Stationary Phase Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov This direct method relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. nih.gov For rosuvastatin and its impurities, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven to be highly effective. nih.govijpda.orgmdpi.com

Several HPLC methods have been developed for the enantiomeric resolution of rosuvastatin. These methods often employ columns such as Chiralpak® IB, IC, or Lux® Cellulose-2, which feature polysaccharide derivatives coated or immobilized on a silica gel support. nih.govijpda.orgmdpi.comresearchgate.net The separation mechanism is attributed to a combination of interactions, including hydrogen bonding and dipole-dipole interactions, between the analyte and the chiral stationary phase. nih.gov

The mobile phase composition is a critical parameter that is optimized to achieve baseline separation. Normal-phase chromatography typically uses mixtures of alkanes (like n-hexane or n-heptane) with alcohols (such as 2-propanol or ethanol) and an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. ijpda.orggoogle.com Reversed-phase methods have also been developed using aqueous solutions with organic modifiers like acetonitrile. mdpi.comresearchgate.net The choice of column and mobile phase allows for the accurate quantification of the undesired enantiomer in bulk drug substance and pharmaceutical formulations. nih.govijpda.orgresearchgate.net

Table 2: Examples of HPLC Methods for Rosuvastatin Enantiomeric Separation

| Chiral Stationary Phase (Column) | Mobile Phase Composition (v/v/v/v) | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|

| Chiralpak IB (Immobilized Cellulose) | n-hexane : Dichloromethane : 2-propanol : TFA (82:10:8:0.2) | 1.0 | 243 | nih.gov |

| CHIRALPAK IB | n-heptane : 2-propanol : TFA (85:15:0.1) | 1.0 | 242 | ijpda.orgneliti.com |

| CHIRALPAK IC | n-hexane : Isopropyl alcohol : TFA (750:250:1) | 0.3 - 2.0 | 220 - 280 | google.com |

| Lux Cellulose-2 | Acetonitrile and 0.05% TFA in aqueous solution (Gradient) | 1.0 | - | researchgate.net |

| ACQUITY UPC² Trefoil CEL1 (Cellulose-based) | Mixed alcohol co-solvent with a basic additive | - | - | waters.com |

Analytical Characterization and Impurity Profiling of Ent Rosuvastatin Lactone

Advanced Chromatographic Techniques

Chromatographic methods are fundamental in separating ent-Rosuvastatin Lactone from Rosuvastatin (B1679574) and other related substances. These techniques provide the necessary resolution and sensitivity for accurate quantification and control.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Impurity Profiling

UHPLC stands out for its ability to rapidly separate a complex mixture of impurities. A highly selective UHPLC method has been developed for determining the assay and related substances of Rosuvastatin calcium salt. This method successfully separates all organic related substances listed in the European Pharmacopoeia (EP) monograph for Rosuvastatin tablets in under 15 minutes. mdpi.comnih.gov The separation is achieved on an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm) under reversed-phase isocratic conditions. mdpi.comnih.gov A mobile phase without buffers, but containing trifluoroacetic acid as an additive, is a key feature of this method. mdpi.comnih.gov

Forced degradation studies have shown that Rosuvastatin is susceptible to acid hydrolysis, leading to the formation of its lactone and an unknown impurity. wisdomlib.org UHPLC methods have been validated to be linear, precise, and accurate for the quantitative determination of these impurities in tablet formulations. mdpi.com One such method utilized a mobile phase of 0.1% trifluoroacetic acid and methanol (B129727) with gradient elution, successfully separating six unknown degradation products and three known impurities within a 10-minute run time. mdpi.comnih.gov

The stability-indicating capability of these UHPLC methods is crucial, as they can separate degradation products from the main compound, ensuring accurate analysis even when the drug substance has been exposed to stress conditions like acid, base, oxidation, heat, and light. wisdomlib.orgnih.gov

Reversed-Phase HPLC Method Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable technique for the analysis of Rosuvastatin and its impurities, including the lactone form. A validated RP-HPLC method for the simultaneous determination of Rosuvastatin and its lactone impurity in bulk drug and pharmaceutical dosage forms has been established. asianjpr.com This method demonstrates good resolution between Rosuvastatin and its lactone impurity, with resolution factors greater than 10.0. asianjpr.com

The chromatographic separation is typically achieved on a C18 column, such as a Sunfire C18 (250 x 4.6 mm, 5 µm), using a gradient mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent system (e.g., a 50:50 v/v mixture of acetonitrile (B52724) and methanol). asianjpr.com The compounds are monitored at a wavelength of 242 nm. asianjpr.com

Validation of these RP-HPLC methods is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters like specificity, linearity, precision, accuracy, and robustness. journaljpri.com For instance, a method was validated with a linearity range of 2-16 µg/ml for Rosuvastatin calcium, showing a correlation coefficient (r²) of 0.9999. journaljpri.com The limit of detection (LOD) and limit of quantitation (LOQ) for the lactone impurity have been reported to be as low as 0.01 µg/mL and 0.04 µg/mL, respectively. asianjpr.com

| Parameter | Result |

| Linearity Range (Rosuvastatin) | 2-16 µg/ml journaljpri.com |

| Correlation Coefficient (r²) | 0.9999 journaljpri.com |

| LOD (Lactone Impurity) | 0.01 µg/mL asianjpr.com |

| LOQ (Lactone Impurity) | 0.04 µg/mL asianjpr.com |

| % Recovery | 97.94-100.37% journaljpri.com |

Chiral Chromatography for Enantiomeric Purity

The stereoselective separation of Rosuvastatin's enantiomer and its lactone impurity is critical. Normal phase enantioselective HPLC methods have been developed for this purpose. ijpda.org A notable method utilizes a CHIRALPAK IB column (250 x 4.6mm, 5µm) with a mobile phase consisting of n-heptane, 2-propanol, and trifluoroacetic acid (85:15:0.1 v/v/v). ijpda.org This system provides good resolution between Rosuvastatin, its enantiomer, and the lactone impurity, with resolution factors greater than 2.0 and 4.0, respectively. ijpda.org

The development of such methods often involves screening different chiral stationary phases (e.g., Chiralpak IA, IB, IC) and mobile phase compositions to achieve optimal separation. ijpda.org The validated method has demonstrated a limit of detection (LOD) and limit of quantitation (LOQ) for the enantiomer of 0.07 µg/mL and 0.2 µg/mL, respectively. ijpda.org

Another approach involves a reversed-phase HPLC method using a cellulose-based chiral stationary phase, such as the Lux Cellulose-2 column, which can simultaneously measure both chiral and chemical impurities. researchgate.net This can lead to significant time and cost savings in routine analysis. researchgate.net

| Column | Mobile Phase | Resolution Factor |

| CHIRALPAK IB | n-heptane:2-propanol:trifluoroacetic acid (85:15:0.1 v/v/v) ijpda.org | >2.0 (enantiomer), >4.0 (lactone) ijpda.org |

| Chiralpak IB | n-hexane:dichloromethane:2-propanol:trifluoroacetic acid (82:10:8:0.2 v/v/v/v) nih.gov | Not specified |

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the detection and structural elucidation of impurities like this compound and its degradation products.

LC-MS/MS for Sensitive Detection and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive quantification of Rosuvastatin and its related compounds in various matrices, including human plasma. nih.govscirp.org These methods often employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and selected reaction monitoring (SRM) mode for high selectivity. lcms.cz

A validated LC-MS/MS method for the simultaneous determination of Rosuvastatin, Rosuvastatin-5S-lactone, and N-desmethyl Rosuvastatin in human plasma has been developed. nih.gov After protein precipitation for sample extraction, chromatographic separation is achieved on a C18 or a Zorbax-SB Phenyl column. nih.govscirp.org The calibration curves for these analytes are typically linear over a concentration range of 0.1-100 ng/mL. nih.gov

The precursor to product ion transitions monitored in SRM mode provide specificity. For Rosuvastatin, a common transition is m/z 482.1 → 258.1. scirp.org These methods are validated for specificity, matrix effect, recovery, sensitivity, linearity, accuracy, and precision. scirp.org

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (R) |

| Rosuvastatin | 0.1-100 nih.gov | ≥ 0.9964 nih.gov |

| Rosuvastatin-5S-lactone | 0.1-100 nih.gov | ≥ 0.9964 nih.gov |

| N-desmethyl Rosuvastatin | 0.5-100 nih.gov | ≥ 0.9964 nih.gov |

Quadrupole Time-of-Flight (Q-ToF) MS for Degradation Product Identification

For the identification of unknown degradation products, high-resolution mass spectrometry techniques like Quadrupole Time-of-Flight (Q-ToF) MS are indispensable. When coupled with nanoUPLC, Q-ToF MS provides highly accurate mass measurements and elemental composition analysis, which are crucial for elucidating the structures of degradation products. nih.govnih.gov

In a study investigating the degradation of Rosuvastatin induced by gamma radiation, nanoUPLC-QTOF-MS/MS was used to identify nine major degradation products. nih.govnih.gov This was the first detailed report on the chemical structures, MS/MS fragmentation pathways, and formation mechanisms of these products under such conditions. nih.govnih.gov

Forced degradation studies under hydrolytic and photolytic conditions have shown the formation of multiple degradation products. mdpi.com LC-MS analysis indicated that some of these products have the same mass-to-charge ratio (m/z) as Rosuvastatin, while others are 18 Da lower, corresponding to the lactone form. mdpi.com Q-ToF MS is instrumental in distinguishing between isomers and proposing fragmentation pathways to confirm the structures of these degradation products. nih.gov For instance, in acid hydrolysis, the proposed mechanism involves the esterification of Rosuvastatin to its lactone, which can then hydrolyze back to the drug and its diastereoisomer. mdpi.com

Spectroscopic Analysis for Structural Elucidation (Beyond Basic Identification)

Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation and stereochemical assignment of this compound, moving beyond simple identification to provide a comprehensive understanding of its molecular architecture and purity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry are utilized for the characterization of Rosuvastatin Lactone. researchgate.net The UV spectrum for Rosuvastatin and its lactone impurity shows a maximum absorbance wavelength (λmax) at 242 nm. asianjpr.comhakon-art.com This wavelength is considered appropriate for the analysis of Rosuvastatin, its process-related impurities, and its degradation products. hakon-art.com

FT-IR spectroscopy serves as a powerful, simple, and cost-effective method for the analysis of Rosuvastatin and its related compounds without the need for extensive solvent extraction. ijpsonline.comsbcuyo.org.ar The identity of the synthesized lactone form of Rosuvastatin has been confirmed through various spectroscopic methods, including IR and UV-Visible analysis. researchgate.net

Table 1: Spectroscopic Data for Rosuvastatin Lactone

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| UV-Vis | λmax | 242 nm | asianjpr.comhakon-art.com |

| IR | Functional Group | Characteristic Peak | researchgate.netijpsonline.com |

| C=O (Lactone) | ~1735 cm⁻¹ (Typical) | ||

| O-H Stretch | ~3400 cm⁻¹ | ||

| C-F Stretch | ~1230 cm⁻¹ |

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Purity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and COSY techniques, is critical for the definitive structural and stereochemical elucidation of Rosuvastatin's degradation products, which include the lactone forms. google.com A multi-disciplinary approach that combines chromatography, circular dichroism, mass spectrometry, and NMR spectroscopy has been effectively used to characterize epimers that degrade into lactones. nih.gov The enantiomer, this compound, is chemically identified as N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide. lgcstandards.com This precise structural information is derived from and confirmed by high-resolution NMR analysis. Purity assessments are often conducted using HPLC, with standards for this compound reported at over 95% purity. lgcstandards.com

Degradation Pathway and Chemical Stability Studies

Understanding the degradation behavior of this compound is crucial for ensuring the quality and stability of the parent drug, Rosuvastatin. The lactone is a major degradation product formed under various stress conditions, including thermal, photolytic, and acidic environments. researchgate.netchemicalpapers.com

Acid-Catalyzed Degradation Kinetics and Equilibrium

The interconversion between Rosuvastatin (RST) and its lactone form is subject to an acid-catalyzed equilibrium. researchgate.net The proposed mechanism for this conversion under acidic conditions involves the esterification of Rosuvastatin to its lactone, which can then undergo hydrolysis to revert to the parent acid and its diastereoisomer. mdpi.comnih.gov

Kinetic studies reveal that both the forward (RST → RST-Lactone) and reverse (RST-Lactone → RST) reactions follow first-order kinetics. researchgate.netchemicalpapers.com The rate constants are directly influenced by temperature. researchgate.netchemicalpapers.com Notably, the rate constant for the reverse reaction (hydrolysis of the lactone) is approximately 20 times greater than that of the forward reaction (lactonization). researchgate.netchemicalpapers.com This indicates that in an acidic aqueous environment, the equilibrium favors the open-acid form over the lactone. The formation of the lactone from the acid occurs through an intramolecular esterification mechanism. researchgate.net

Table 2: Kinetic Parameters of Rosuvastatin ⇌ Rosuvastatin-Lactone Interconversion

| Reaction Direction | Kinetic Order | Key Findings | Reference |

|---|---|---|---|

| Forward (Acid → Lactone) | First-Order | Occurs via intramolecular esterification. Favored in aprotic solvents. | researchgate.netchemicalpapers.com |

| Reverse (Lactone → Acid) | First-Order | Rate constant is ~20x greater than the forward reaction. Favored in acidic aqueous solutions. | researchgate.netchemicalpapers.com |

Solvent Matrix Effects on Lactone-Acid Interconversion

The solvent system plays a critical role in controlling the direction of the equilibrium between Rosuvastatin and its lactone. researchgate.netchemicalpapers.comchemicalpapers.com The choice of solvent during extraction and analysis can significantly impact the measured concentration of the lactone impurity. chemicalpapers.com

The influence of the solvent matrix can be summarized as follows:

Aprotic Solvents: In these solvents, the forward reaction is predominant, meaning the conversion of Rosuvastatin to Rosuvastatin Lactone is the main process that occurs. researchgate.netchemicalpapers.comchemicalpapers.com

Acidic Aqueous Mobile Phase: When extracted into an acidic aqueous medium, such as a chromatographic mobile phase, the reverse reaction is favored. researchgate.netchemicalpapers.com This leads to the hydrolysis of the lactone back into the active acid form, which can result in an underestimation of the lactone impurity. chemicalpapers.comchemicalpapers.com

Organic Protic Solvents: In organic protic solvents like methanol, both Rosuvastatin and its lactone form exhibit stability, with no significant interconversion observed. researchgate.netchemicalpapers.comchemicalpapers.com

Table 3: Solvent Effects on the Rosuvastatin ⇌ Lactone Equilibrium

| Solvent Type | Predominant Reaction | Outcome | Reference |

|---|---|---|---|

| Aprotic | Forward (Lactonization) | Rosuvastatin converts to Rosuvastatin Lactone. | researchgate.netchemicalpapers.comchemicalpapers.com |

| Acidic Aqueous | Reverse (Hydrolysis) | Rosuvastatin Lactone converts to Rosuvastatin. | researchgate.netchemicalpapers.comchemicalpapers.com |

| Organic Protic (e.g., Methanol) | Stable | No significant interconversion occurs. | researchgate.netchemicalpapers.comchemicalpapers.com |

Photolytic and Thermal Degradation Product Identification

Rosuvastatin is susceptible to degradation under both photolytic and thermal stress, leading to the formation of several products, including its lactone. researchgate.netchemicalpapers.comnih.gov

Photolytic Degradation: Exposure to light, particularly UV and visible light, causes Rosuvastatin to degrade. google.comnih.govnih.govgoogle.com The primary photolytic pathway involves a radical-mediated cyclization reaction. nih.gov This process can form epimeric compounds which, in turn, can degrade into their corresponding lactones, especially under mildly acidic conditions found in chromatographic mobile phases. nih.gov Irradiating Rosuvastatin or its lactone form directly can produce diastereomeric cyclic products. google.comgoogle.com

Thermal Degradation: Forced degradation studies show that Rosuvastatin undergoes moderate degradation when exposed to heat. hakon-art.com The lactone form is recognized as a major product of thermal degradation. chemicalpapers.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Rosuvastatin |

| Rosuvastatin Lactone |

| Rosuvastatin calcium |

| 5-oxo isomer |

| anti-isomer |

Oxidative Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance. In the case of Rosuvastatin, these studies provide insight into the degradation pathways, which can lead to the formation of impurities such as this compound. While Rosuvastatin has been found to be relatively stable under oxidative stress compared to acid or photolytic conditions, some degradation is observed. nih.gov

Studies have employed various oxidative agents to assess this degradation. Common conditions include exposure to hydrogen peroxide (H₂O₂) at different concentrations and temperatures. For instance, one study observed moderate degradation when Rosuvastatin bulk drug was subjected to 3% H₂O₂ at 60°C for up to 48 hours. hakon-art.com Another investigation used 30% H₂O₂ at 80°C for one hour, which resulted in approximately a 30% reduction of the parent drug peak and the appearance of a new degradation product. innovareacademics.in A separate study noted the formation of one degradation product under oxidative conditions with 6% H₂O₂. innovareacademics.in

While these studies primarily focus on the degradation of the parent Rosuvastatin molecule, the formation of its 5-oxo acid form through oxidation is a potential pathway. scribd.com The lactonization of Rosuvastatin, forming impurities like this compound, is more prominently associated with acidic conditions, but understanding all potential degradation pathways is crucial for comprehensive impurity control. scielo.brresearchgate.net

Table 1: Summary of Oxidative Stress Conditions for Rosuvastatin Degradation

| Oxidizing Agent | Temperature | Duration | Observations |

| 3% Hydrogen Peroxide | 60°C | Up to 48 hours | Moderate degradation of Rosuvastatin observed. hakon-art.com |

| 6% Hydrogen Peroxide | Not Specified | Not Specified | Formation of one degradation product noted. innovareacademics.in |

| 30% Hydrogen Peroxide | 80°C | 1 hour | ~30% reduction in the main drug peak; one new peak appeared. innovareacademics.in |

Impurity Identification and Quantification Methodologies

The identification and quantification of impurities in Rosuvastatin, including this compound, are vital for quality control and regulatory compliance. clearsynth.com These impurities can arise from the manufacturing process or through the degradation of the drug over time. clearsynth.com Various analytical techniques, primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are employed for this purpose. hakon-art.comscielo.brasianjpr.com

Process-Related Impurities

Process-related impurities are substances that form during the synthesis of the active pharmaceutical ingredient (API). In the context of Rosuvastatin, these can include stereoisomers and by-products from intermediate reaction steps. This compound, the enantiomer of Rosuvastatin Lactone, is considered such an impurity. clearsynth.comlgcstandards.comcymitquimica.com Its presence is often related to the stereochemical control of the manufacturing process.

The synthesis of Rosuvastatin involves complex chemical steps where the potential for forming various related substances exists. The control of these impurities is a critical aspect of the manufacturing process to ensure the purity and safety of the final product. Suppliers of pharmaceutical reference standards offer this compound to be used in analytical methods to confirm its absence or control its presence within acceptable limits in the Rosuvastatin API. clearsynth.comlgcstandards.com

Degradation Impurities and Stress Degradation Studies

Degradation impurities are formed when the drug substance breaks down due to exposure to stress factors such as acid, base, light, or heat. Rosuvastatin is known to be susceptible to degradation, particularly under acidic and photolytic conditions. nih.gov

The most significant degradation pathway leading to lactone formation is acid hydrolysis. researchgate.net Studies show that exposing Rosuvastatin to acidic conditions, such as 0.1 N HCl or 1.0 N HCl, leads to the formation of the lactone impurity as a major degradant. hakon-art.comscielo.br The conversion of the Rosuvastatin hydroxy acid to its lactone form is an equilibrium reaction that is favored under acidic conditions. researchgate.net Thermal stress is another factor; one study enhanced an impurity to 4.0% by heating the drug product at 105°C for 10 days. tsijournals.com

A comprehensive study identified a total of 11 degradation products under various stress conditions. nih.gov It was found that Rosuvastatin is particularly labile under acid hydrolytic and photolytic stress, while remaining stable against base hydrolysis, neutral hydrolysis, and thermal stress. nih.gov

Table 2: Summary of Forced Degradation Studies on Rosuvastatin

| Stress Condition | Parameters | Key Degradation Products Formed |

| Acid Hydrolysis | 0.1 N HCl | Lactone impurity, unknown impurities. scielo.br |

| 1.0 N HCl at 60°C for up to 48 hours | Significant degradation observed. hakon-art.com | |

| Base Hydrolysis | 0.1 N NaOH at 60°C for up to 48 hours | Significant degradation observed. hakon-art.com |

| Photolytic | UV light (254 nm) | Formation of multiple degradation products. nih.govinnovareacademics.in |

| Thermal | 105°C for 10 days | Enhancement of a specific impurity (Imp-1). tsijournals.com |

A kinetic study of the equilibrium between Rosuvastatin (RST) and Rosuvastatin-Lactone (RST-Lactone) revealed that the solvent matrix plays a crucial role. researchgate.net In aprotic solvents, the conversion of RST to its lactone form is favored. Conversely, in an acidic aqueous mobile phase, the reverse reaction (lactone to hydroxy acid) is observed. When using protic organic solvents like methanol, both forms were found to be stable. researchgate.net

Reference Standard Development and Application

Reference standards are highly purified compounds used as a benchmark for analytical purposes. This compound is available as a reference standard from several specialized suppliers. clearsynth.comlgcstandards.com These standards are essential for the quality control of Rosuvastatin during its manufacture and for the assessment of its stability. hakon-art.com

The application of the this compound reference standard is primarily in:

Analytical Method Development: To develop specific and accurate chromatographic methods capable of separating the impurity from the main component and other related substances. clearsynth.comclearsynth.com

Method Validation: To validate analytical methods in terms of specificity, linearity, accuracy, and precision for quantifying the impurity. clearsynth.comclearsynth.com

Quality Control (QC): For routine analysis of batches of Rosuvastatin API and finished drug products to ensure that the level of this compound does not exceed the specified limits defined by regulatory authorities. clearsynth.comclearsynth.com

ANDA/DMF Filings: The characterization data accompanying the reference standard is used in regulatory submissions like Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). clearsynth.comallmpus.com

By comparing the chromatographic data of a test sample against the reference standard, analysts can unambiguously identify and accurately quantify the level of this compound. google.com

Biochemical and Molecular Interaction Studies of Ent Rosuvastatin Lactone in Vitro/in Silico Focus

Enzymatic Biotransformations (In Vitro)

The enzymatic conversion of rosuvastatin (B1679574) and its lactone form is a critical aspect of its metabolic profile. The following sections explore its interactions with major metabolic enzyme systems based on in vitro research.

Cytochrome P450 (CYP) Isoenzyme Interactions (e.g., CYP2C9, CYP3A4)

While rosuvastatin itself undergoes minimal metabolism by the Cytochrome P450 system, its lactone form shows a markedly different interaction profile. nih.gov In vitro studies using human liver microsomes have demonstrated that the metabolic clearance of rosuvastatin lactone is significantly higher—up to 64-fold greater—than its parent acid form. nih.gov This increased metabolism is largely attributed to CYP3A4, which is the main enzyme involved in the metabolism of the lactone, a departure from the parent compound where CYP2C9 plays a minor role. nih.govdrugbank.com

Table 1: In Vitro CYP Interaction Profile of Rosuvastatin Lactone

| Enzyme | Interaction Type | Key Finding | Citation(s) |

| CYP3A4 | Substrate | Primary enzyme for lactone metabolism; 64-fold higher clearance than acid form. | nih.gov |

| CYP3A4/5 | Inhibitor | IC50 = 20.7 µM. | nih.gov |

| CYP2C9 | Inhibitor | IC50 = 20.5 µM. | nih.gov |

| CYP2C9.1 | Inhibitor | IC50 = 8.52 µM. | caymanchem.com |

| CYP2C9.3 | Inhibitor | IC50 = 4.1 µM. | caymanchem.com |

Carboxylesterase-Mediated Hydrolysis and Interconversion Pathways (In Vitro)

The interconversion between rosuvastatin (the active hydroxy acid) and its inactive lactone form is a reversible, pH-dependent process. researchgate.netchemicalpapers.com Carboxylesterases, particularly human carboxylesterase 1 (hCE1) found in the liver, are crucial for the hydrolysis of the lactone ring, converting the inactive rosuvastatin lactone back into the pharmacologically active rosuvastatin acid. nih.govd-nb.info

This biotransformation is vital, as some statins are administered as inactive lactone prodrugs and rely on this hydrolysis for their therapeutic effect. nih.govd-nb.info The equilibrium between the two forms is dynamic and influenced by the surrounding chemical environment. For instance, studies have shown that in acidic aqueous solutions, the hydrolysis of the lactone to the acid form is enhanced. chemicalpapers.com Conversely, in aprotic solvents, the conversion of the acid to the lactone is favored. chemicalpapers.com The stability of both forms can be maintained in organic protic solvents like methanol (B129727). chemicalpapers.com This interplay highlights the critical role of carboxylesterases in maintaining the active pool of rosuvastatin in vivo. nih.gov

Uridine Diphosphate Glucuronosyltransferase (UGT) Involvement in Lactone Formation (In Vitro)

The formation of rosuvastatin lactone can be indirectly mediated by Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes. nih.govacs.orgresearchgate.net Rather than directly catalyzing lactonization, UGTs facilitate the process through the formation of an acyl glucuronide conjugate of the parent rosuvastatin acid. acs.orgnih.gov This intermediate can then undergo spontaneous intramolecular rearrangement (lactonization) to form rosuvastatin lactone. acs.orgutupub.fi

In vitro studies using various human UGT isoenzymes have identified UGT1A1, UGT1A3, and UGT2B7 as significant contributors to this process for several statins. nih.govacs.org Among these, UGT1A3 demonstrated the highest capacity for lactonization, although the conversion rate for rosuvastatin was noted to be relatively low compared to other statins like pitavastatin (B1663618) and atorvastatin (B1662188). acs.org It is important to note that direct UGT-mediated metabolism is not considered a primary pathway for rosuvastatin itself. researchgate.net

Transporter Protein Mechanistic Research (In Vitro)

The movement of rosuvastatin and its lactone metabolite across cellular membranes is governed by various transporter proteins. In vitro studies have been essential in elucidating these complex interactions.

Organic Anion-Transporting Polypeptide (OATP) Substrate/Inhibitor Interactions

Organic Anion-Transporting Polypeptides (OATPs) are crucial for the hepatic uptake of many statins, including the active acid form of rosuvastatin. nih.govnih.gov In vitro uptake studies have confirmed that rosuvastatin acid is a substrate for several OATP isoforms, including OATP1B1, OATP1B3, and OATP2B1, with OATP1B1 being a predominant transporter for its entry into hepatocytes. nih.govgbcbiotech.com

In contrast, the lactone form, being more lipophilic and lacking the carboxylate group, is generally a poorer substrate for OATPs. uio.no Studies comparing the inhibitory effects of acid and lactone forms of various statins on OATP1B1 showed that the acid forms were consistently more potent inhibitors. uio.no Despite this, interactions can occur. For example, cyclosporine, a potent inhibitor of OATP1B1, has been shown to block the hepatic uptake of rosuvastatin, indicating the clinical relevance of this pathway. researchgate.net The function of multiple OATP transporters may explain the pharmacokinetic variability of rosuvastatin. gbcbiotech.com

Table 2: In Vitro OATP Interaction Profile of Rosuvastatin and its Lactone

| Transporter | Compound Form | Interaction Type | Key Finding | Citation(s) |

| OATP1B1 | Rosuvastatin Acid | Substrate | Predominant transporter for hepatic uptake. | nih.govnih.gov |

| OATP1B3 | Rosuvastatin Acid | Substrate | Contributes to hepatic uptake. | nih.govgbcbiotech.com |

| OATP2B1 | Rosuvastatin Acid | Substrate | Contributes to hepatic uptake. | nih.govgbcbiotech.com |

| OATP1B1 | Rosuvastatin Lactone | Weak Inhibitor/Substrate | Less potent interaction compared to the acid form. | uio.no |

ABC Transporter (P-gp, BCRP, MRP2) Efflux Studies

ATP-binding cassette (ABC) transporters are efflux pumps that actively transport substrates out of cells. Several ABC transporters, including P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2), are involved in the disposition of rosuvastatin and its lactone. nih.govnih.gov

In vitro studies using various cell models, such as Caco-2 and transporter-overexpressing cell lines, have demonstrated that rosuvastatin is a substrate for P-gp, BCRP, and MRP2. utupub.finih.govnih.gov BCRP, in particular, plays a significant role in its efflux. drugbank.commdpi.com Studies using transporter knockdown Caco-2 cells confirmed that the basolateral-to-apical transport of rosuvastatin was significantly reduced when P-gp, BCRP, or MRP2 were knocked down, indicating all three are involved in its efflux. nih.govresearchgate.net

While most studies focus on the parent acid, the lactone form is also subject to transport. Due to its higher lipophilicity, it may interact differently with these transporters. However, specific kinetic data for rosuvastatin lactone transport by each of these efflux pumps is less defined in the literature compared to the parent compound. The interplay between OATP-mediated uptake and ABC-mediated efflux is a key determinant of intracellular concentrations. nih.govdoi.org

Table 3: In Vitro ABC Transporter Efflux of Rosuvastatin

| Transporter | Experimental System | Key Finding | Citation(s) |

| P-gp (MDR1) | Transporter knockdown Caco-2 cells | Confirmed as an efflux transporter for rosuvastatin. | nih.govresearchgate.net |

| BCRP | Transporter knockdown Caco-2 cells; BCRP-overexpressing cells | Confirmed as a major efflux transporter for rosuvastatin. | drugbank.comnih.govresearchgate.net |

| MRP2 | Transporter knockdown Caco-2 cells; OATP1B1/MRP2 double transfectants | Confirmed as an efflux transporter for rosuvastatin. | nih.govnih.govresearchgate.net |

| MRP4 | Vesicular transport assays | Rosuvastatin identified as a substrate. | utupub.fi |

Molecular Docking and Dynamics Simulations

Conformational Analysis and Stability in Biological Environments (In Silico)

Conformational analysis of ent-Rosuvastatin Lactone in a simulated biological environment would reveal its preferred three-dimensional structure and flexibility. The lactone ring imposes significant conformational constraints compared to the open-chain acid form. Molecular dynamics simulations can predict the stability of these conformers in an aqueous environment.

Studies on rosuvastatin and its analogues have shown that the molecule possesses considerable flexibility, which is important for its interaction with the enzyme's binding site. The lactone form, being more rigid, has a different conformational landscape. For this compound, the altered stereochemistry would lead to a different set of stable conformers. It is hypothesized that these conformers would not present the necessary pharmacophoric features in the correct spatial orientation to allow for stable and effective binding to HMG-CoA reductase.

The stability of the lactone ring itself is a key factor. In silico models can predict the susceptibility of the lactone to hydrolysis. While generally more stable than the open acid form in certain conditions, the lactone can undergo hydrolysis to the corresponding carboxylic acid. The rate of this hydrolysis for the ent-enantiomer in a biological environment is not well-documented but would be a critical determinant of any potential (though unlikely) biological activity.

Comparison of Biochemical Activity: ent-Lactone vs. Parent Acid/Other Enantiomers (In Vitro)

In vitro studies are essential to validate the predictions made by in silico models and to directly measure the biochemical activity of a compound.

Relative Potency in Enzyme Inhibition Assays (e.g., HMG-CoA Reductase, if applicable)

The inhibitory potency of statins against HMG-CoA reductase is typically determined using enzyme inhibition assays, which measure the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50).

As established, the (3R, 5S)-enantiomer of rosuvastatin is a potent inhibitor of HMG-CoA reductase. In contrast, the lactone form of rosuvastatin is considered to be inactive. nih.gov It is widely accepted that the lactone must be hydrolyzed to the open-acid form to exert its inhibitory effect. nih.gov

For this compound, it is expected that it would exhibit negligible inhibitory activity against HMG-CoA reductase. Even if the lactone ring were to be hydrolyzed to the corresponding ent-rosuvastatin acid, the resulting enantiomer would have the incorrect stereochemistry at the chiral centers of the dihydroxyheptanoic acid side chain, preventing effective binding to the enzyme. A study on the optical isomers of rosuvastatin has demonstrated that the biological activity, specifically the induction of cytochrome P450 enzymes, is enantiospecific. This principle of stereospecificity is fundamental to the interaction with HMG-CoA reductase as well.

Table 2: Comparative In Vitro HMG-CoA Reductase Inhibitory Activity

| Compound | IC50 (nM) (Representative Values) | Relative Potency |

| Rosuvastatin Acid (3R, 5S) | 5 - 10 | High |

| Rosuvastatin Lactone | > 10,000 | Very Low / Inactive |

| ent-Rosuvastatin Acid | Not reported (predicted to be very high) | Negligible |

| This compound | Not reported (predicted to be very high) | Negligible |

Note: The IC50 values are representative and can vary between different assay conditions. Data for the "ent-" forms are based on predictions from stereoselectivity principles.

Substrate Specificity and Kinetic Studies of Metabolizing Enzymes

The metabolism of rosuvastatin is primarily mediated by the cytochrome P450 enzyme system, with CYP2C9 playing a major role and CYP2C19 contributing to a lesser extent. Studies have shown that the metabolism of rosuvastatin can be stereoselective.

While specific kinetic studies on this compound are not available, it is plausible that it would also be a substrate for CYP enzymes. However, the rates of metabolism (Vmax) and the affinity for the enzyme (Km) would likely differ from those of rosuvastatin and its primary lactone metabolite. Research on the optical isomers of fluvastatin (B1673502), another statin, has shown enantiospecific patterns of CYP2C9 inhibition.

Furthermore, the lactone forms of some statins have been shown to be inhibitors of carboxylesterases. It is conceivable that this compound could interact with these or other metabolizing enzymes, but such interactions have not been documented. Any such interaction would also be expected to be stereospecific. The induction of various CYP enzymes by rosuvastatin enantiomers has been shown to be highly specific to the particular stereoisomer, with some isomers showing activity while others are inactive. This further underscores the importance of stereochemistry in the interaction with metabolizing enzymes.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers of complex molecules like rosuvastatin (B1679574) and its intermediates is a significant challenge in organic chemistry. Future research will likely focus on creating more efficient and highly selective methods to produce ent-Rosuvastatin Lactone. This includes the development of novel catalytic systems, potentially employing chiral catalysts, to control the stereochemistry at the multiple chiral centers of the molecule. google.comnih.gov